molecular formula C15H14N4O3 B12615527 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917757-07-4

2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12615527
CAS No.: 917757-07-4
M. Wt: 298.30 g/mol
InChI Key: NEUKVBHEDFERHI-UHFFFAOYSA-N
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Description

2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a pyrido[3,2-d]pyrimidine core with an amino group at position 2 and a 3,4-dimethoxyphenyl group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to yield the desired pyridopyrimidine derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development.

Properties

CAS No.

917757-07-4

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-amino-7-(3,4-dimethoxyphenyl)-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N4O3/c1-21-11-4-3-8(6-12(11)22-2)9-5-10-13(17-7-9)14(20)19-15(16)18-10/h3-7H,1-2H3,(H3,16,18,19,20)

InChI Key

NEUKVBHEDFERHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C(=O)NC(=N3)N)N=C2)OC

Origin of Product

United States

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